![molecular formula C18H19ClN2O4S B2965032 3-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide CAS No. 1797848-80-6](/img/structure/B2965032.png)
3-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide
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Description
3-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C18H19ClN2O4S and its molecular weight is 394.87. The purity is usually 95%.
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Biological Activity
3-((4-chlorophenyl)sulfonyl)-N-(2-ethoxyphenyl)azetidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is C18H19ClN2O4S with a molecular weight of approximately 394.9 g/mol. The compound features a sulfonamide moiety, which is known for its diverse biological activities, including antibacterial and enzyme inhibitory effects .
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains. A study demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other tested strains . The following table summarizes the antibacterial activity:
Bacterial Strain | Activity Level |
---|---|
Salmonella typhi | Moderate to Strong |
Bacillus subtilis | Moderate to Strong |
Other Strains | Weak to Moderate |
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies showed that it exhibited strong inhibitory activity against AChE, which is crucial for the treatment of Alzheimer's disease. The IC50 values for selected compounds in this category were noted to be significantly lower than that of standard inhibitors .
The following table presents the IC50 values for various compounds related to this study:
Compound | IC50 Value (µM) |
---|---|
This compound | 1.21 ± 0.005 |
Thiourea (Reference) | 21.25 ± 0.15 |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and target enzymes. These studies revealed that the compound binds effectively to the active sites of AChE, indicating its potential as a therapeutic agent in neurodegenerative diseases .
Case Studies
Several case studies have highlighted the efficacy of azetidine derivatives, including those similar to this compound. For instance, analogs of this compound have been shown to possess significant antitumor activity in preclinical models, suggesting a broader spectrum of biological activity beyond antibacterial properties .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2-ethoxyphenyl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-2-25-17-6-4-3-5-16(17)20-18(22)21-11-15(12-21)26(23,24)14-9-7-13(19)8-10-14/h3-10,15H,2,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWVBJAWGADGAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.